molecular formula C24H25N5O3 B2460075 N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941923-77-9

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2460075
CAS No.: 941923-77-9
M. Wt: 431.496
InChI Key: YRPROEBLWZGRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-22(29-11-3-2-4-12-29)28-24(25-16)27-19-8-6-18(7-9-19)26-23(30)17-5-10-20-21(14-17)32-15-31-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPROEBLWZGRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrimidine core with a piperidine substituent.
  • A benzo[d][1,3]dioxole moiety.
  • An amide functional group .

This structural configuration is believed to contribute to its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Modulation of Protein Interactions : It can alter the activity of proteins involved in critical cellular processes, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • IC50 Values : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.5 µM to 2 µM. This indicates a potent effect on cell viability, particularly in breast and colon cancer models .
Cell LineIC50 (µM)
HeLa0.8
MDA-MB-2311.0
HCT-151.5
A5492.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad Spectrum Activity : It has demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent.

Study on Anticancer Efficacy

A study published in Cancer Research examined the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls when administered at doses of 10 mg/kg . Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. The study found that treatment with the compound led to cell cycle arrest at the G2/M phase and activation of caspase pathways, indicating induction of apoptosis .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
HeLa0.8
MDA-MB-2311.0
HCT-151.5
A5492.0

These results suggest that the compound effectively inhibits cell viability, particularly in breast and colon cancer models .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to:

  • Inhibit Kinases : Targeting kinases involved in critical signaling pathways.
  • Modulate Protein Interactions : Altering the activity of proteins that regulate apoptosis and cell proliferation.

Therapeutic Applications

Given its mechanism of action and biological activity, N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in:

  • Cancer Therapy : As a candidate for developing new anticancer drugs targeting PKB signaling pathways.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Xenograft Studies : The compound was administered to nude mice bearing human tumor xenografts, resulting in significant tumor growth inhibition at well-tolerated doses .
  • Biomarker Modulation : Treatment with this compound resulted in modulation of key biomarkers associated with PKB signaling, indicating its potential role in therapeutic interventions for cancer .

Q & A

Basic: What synthetic routes are commonly employed for pyrimidine-based carboxamides, and how can reaction conditions be optimized?

Pyrimidine carboxamides are typically synthesized via coupling reactions using activating agents such as HBTU or HATU in polar aprotic solvents (e.g., DMF) under inert atmospheres. For example, amide bond formation between pyrimidine amines and carboxylic acid derivatives often involves:

  • Step 1 : Activation of the carboxylic acid with HBTU/DIPEA in DMF at 0–25°C.
  • Step 2 : Coupling with the amine at elevated temperatures (40–60°C) for 12–24 hours.
  • Optimization : Adjusting equivalents of coupling agents (1.2–2.0 equiv) and monitoring reaction progress via HPLC (e.g., achieving >90% purity as in ). Post-synthetic purification via column chromatography or recrystallization is critical to isolate high-purity products .

Advanced: How can computational methods streamline the design of pyrimidine derivatives with enhanced metabolic stability?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable in silico prediction of thermodynamic stability and reactivity. For instance:

  • Lipophilicity Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability by reducing oxidative metabolism. This is validated via DFT calculations of frontier molecular orbitals and logP simulations .
  • Reaction Design : Computational screening of coupling agents and solvents reduces trial-and-error experimentation. For example, solvent polarity indices and activation energy profiles guide optimal DMF/HATU combinations .

Basic: What spectroscopic techniques are essential for confirming the structure of pyrimidine-carboxamide derivatives?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165–170 ppm). Splitting patterns distinguish substituent positions on the pyrimidine ring.
  • HRMS : Validates molecular formula (e.g., [M+H]+ with <5 ppm error).
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between pyrimidine and aromatic substituents (e.g., 12.8° twist in ’s analog). Weak hydrogen bonds (C–H⋯O/π) stabilize crystal packing, critical for reproducibility .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar pyrimidine carboxamides?

  • Structural Dynamics : Conformational flexibility (e.g., rotation of the piperidinyl group) may alter binding affinity. Molecular dynamics simulations (50–100 ns trajectories) assess ligand-receptor stability.
  • Crystallographic Validation : Compare bioactive conformations (e.g., co-crystal structures) with solution-phase NMR data to identify key pharmacophore features. highlights how intramolecular hydrogen bonds (N–H⋯N) influence bioactivity .
  • SAR Studies : Systematic substitution of the benzodioxole or piperidine moieties quantifies contributions to potency (e.g., trifluoromethyl vs. methyl groups in ) .

Basic: What quality control protocols ensure batch-to-batch consistency in pyrimidine-carboxamide synthesis?

  • HPLC Purity : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to achieve ≥95% purity. Example: Compound 6c in showed 96.03% purity via reverse-phase HPLC .
  • Residual Solvent Analysis : GC-MS detection of DMF (<500 ppm) ensures compliance with ICH guidelines.
  • Melting Point Consistency : ±2°C deviation indicates crystalline homogeneity.

Advanced: What strategies mitigate challenges in scaling up pyrimidine-carboxamide synthesis for preclinical studies?

  • Continuous Flow Chemistry : Reduces reaction times and improves heat dissipation for exothermic steps (e.g., HATU-mediated couplings).
  • Membrane Separation Technologies : Nanofiltration removes unreacted reagents and byproducts (e.g., ’s RDF2050104 subclass methods).
  • DoE (Design of Experiments) : Multivariate analysis optimizes parameters (temperature, stoichiometry) while minimizing resource use. For example, 2^3 factorial designs screen solvent/catalyst combinations .

Basic: How are pyrimidine-carboxamides evaluated for potential antibacterial activity?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Enzyme Inhibition : Target dihydrofolate reductase (DHFR) or bacterial topoisomerases via fluorescence-based assays (IC50 determination). ’s analogs showed activity via similar mechanisms .

Advanced: What role do intramolecular hydrogen bonds play in the stability of pyrimidine-carboxamide derivatives?

Intramolecular N–H⋯N bonds (e.g., six-membered rings in ) reduce conformational entropy, enhancing solubility and crystallinity. Stability is quantified via:

  • Variable-Temperature NMR : Measures exchange rates of hydrogen-bonded protons.
  • Thermogravimetric Analysis (TGA) : Correlates decomposition temperatures with hydrogen bond strength .

Basic: What are the key considerations in designing SAR studies for pyrimidine-carboxamides?

  • Core Modifications : Vary substituents at the pyrimidine 4- and 6-positions (e.g., methyl, piperidinyl) to assess steric/electronic effects.
  • Linker Optimization : Compare carboxamide vs. sulfonamide linkers for bioavailability. highlights trifluoromethyl’s role in lipophilicity .

Advanced: How can machine learning predict synthetic yields of novel pyrimidine-carboxamides?

  • Descriptor-Based Models : Train on reaction databases (e.g., Reaxys) using features like solvent polarity, catalyst loading, and steric hindrance.
  • Neural Networks : Predict yields with >80% accuracy by integrating quantum mechanical descriptors (e.g., HOMO-LUMO gaps) and experimental parameters (e.g., ’s ICReDD workflow) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.